molecular formula C21H17BrN2O5S B2730882 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine CAS No. 823829-68-1

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine

Cat. No.: B2730882
CAS No.: 823829-68-1
M. Wt: 489.34
InChI Key: ZFBKMQGDECNBRD-UHFFFAOYSA-N
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Description

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromophenyl, sulfonyl, furan, and oxazole moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Furan Moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group can be added using a sulfonyl chloride in the presence of a base.

    N-Benzylation: The final step involves the N-benzylation of the oxazole nitrogen using 4-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Furanones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol derivatives.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine: Similar structure with a chlorine atom instead of bromine.

    4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine: Similar structure with a thiophene ring instead of a furan ring.

    4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxybenzyl)oxazol-5-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromophenyl, sulfonyl, furan, and oxazole moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O5S/c1-27-16-8-4-14(5-9-16)13-23-20-21(24-19(29-20)18-3-2-12-28-18)30(25,26)17-10-6-15(22)7-11-17/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBKMQGDECNBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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